molecular formula C21H29N5O2 B12808633 1-(2-((2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino)-4,6-dimethyl-5-pyrimidinyl)ethanone CAS No. 108381-26-6

1-(2-((2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino)-4,6-dimethyl-5-pyrimidinyl)ethanone

Katalognummer: B12808633
CAS-Nummer: 108381-26-6
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: SASFUNXGPNBZOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-((2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino)-4,6-dimethyl-5-pyrimidinyl)ethanone is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a pyrimidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino)-4,6-dimethyl-5-pyrimidinyl)ethanone typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylpiperazine with an appropriate pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-((2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino)-4,6-dimethyl-5-pyrimidinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-((2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino)-4,6-dimethyl-5-pyrimidinyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(2-((2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino)-4,6-dimethyl-5-pyrimidinyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the piperazine and pyrimidine rings.

    4-Methoxyphenethyl alcohol: Similar in structure but with different functional groups and properties.

Uniqueness

1-(2-((2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino)-4,6-dimethyl-5-pyrimidinyl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

108381-26-6

Molekularformel

C21H29N5O2

Molekulargewicht

383.5 g/mol

IUPAC-Name

1-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-4,6-dimethylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C21H29N5O2/c1-15-20(17(3)27)16(2)24-21(23-15)22-9-10-25-11-13-26(14-12-25)18-7-5-6-8-19(18)28-4/h5-8H,9-14H2,1-4H3,(H,22,23,24)

InChI-Schlüssel

SASFUNXGPNBZOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.